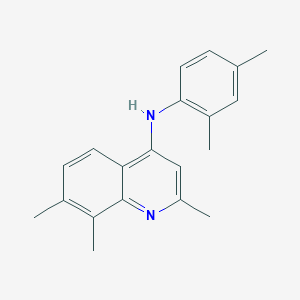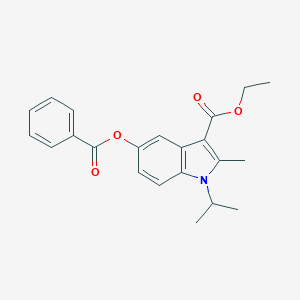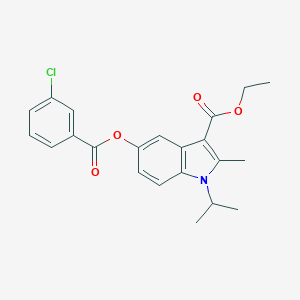![molecular formula C22H19NO2S B375992 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B375992.png)
3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one is a complex organic compound that features a chromenone core linked to a thiazole ring, which is further substituted with a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-butylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring.
Coupling with Chromenone: The thiazole derivative is then coupled with 2H-chromen-2-one using a suitable coupling agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and chromenone core play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Uniqueness
3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the butyl group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties, distinguishing it from similar compounds with different alkyl groups.
Properties
Molecular Formula |
C22H19NO2S |
|---|---|
Molecular Weight |
361.5g/mol |
IUPAC Name |
3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C22H19NO2S/c1-2-3-6-15-9-11-16(12-10-15)19-14-26-21(23-19)18-13-17-7-4-5-8-20(17)25-22(18)24/h4-5,7-14H,2-3,6H2,1H3 |
InChI Key |
MONSINUNUJKKCW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B375909.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B375912.png)
![3-{3-nitroanilino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375914.png)
![3-{4-nitro-2-methylanilino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375915.png)

![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-N-(2-chlorobenzylidene)amine](/img/structure/B375923.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-iodobenzenesulfonate](/img/structure/B375924.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375925.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375926.png)


![2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B375930.png)

![3-(4-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B375933.png)
